Z-Lys(boc)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

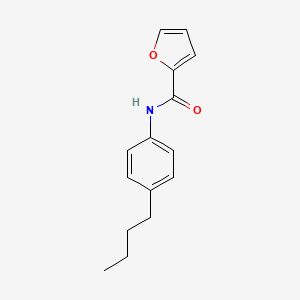

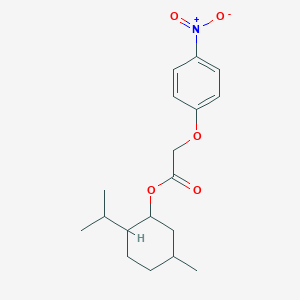

Z-Lys(boc)-NH2, also known as Z-Lys (boc)-ome or Cbz-Lys (Boc)-OMe, is a compound with the molecular formula C20H30N2O6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

Nε-Tert-butyloxycarbonyl-L-lysine [H-Lys (BOC)-OH] and Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine [Z-Lys- (BOC)-OH] are valuable intermediates for peptide syntheses . They have been employed in solid-phase and/or solution syntheses of nonadecapeptide 1 and tetracosapeptide 2 segments of ACTH, of somatostatin, and of human β-endorphin .Molecular Structure Analysis

The molecular weight of Z-Lys(boc)-NH2 is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate . The InChI is InChI=1S/C20H30N2O6/c1-20 (2,3)28-18 (24)21-13-9-8-12-16 (17 (23)26-4)22-19 (25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3, (H,21,24) (H,22,25)/t16-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Lys(boc)-NH2 include a molecular weight of 394.5 g/mol, a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .科学研究应用

Biochemistry: Peptide Synthesis

Z-Lys(boc)-NH2 is extensively used in the synthesis of peptides. It serves as a building block for creating various peptide chains, particularly in solid-phase peptide synthesis (SPPS). The protective boc group allows for the selective deprotection and coupling of amino acids, enabling the formation of complex peptide structures .

Pharmacology: Drug Development

In pharmacology, Z-Lys(boc)-NH2 is utilized in the development of peptide-based drugs. Its role in synthesizing peptides with specific biological activity makes it valuable for creating therapeutic agents, especially those targeting protein-protein interactions .

Materials Science: Biomaterials

This compound finds applications in materials science, where it’s used to develop biomaterials. Peptides synthesized using Z-Lys(boc)-NH2 can form self-assembling structures, which are useful in creating scaffolds for tissue engineering .

Environmental Science: Biodegradable Polymers

Z-Lys(boc)-NH2 contributes to environmental science by aiding in the production of biodegradable polymers. Peptides containing this compound can be designed to degrade under environmental conditions, reducing pollution .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, Z-Lys(boc)-NH2 can be used as a standard in chromatography to calibrate and validate analytical methods, ensuring accurate peptide measurement and identification .

安全和危害

作用机制

Target of Action

Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.

Biochemical Pathways

The exact biochemical pathways affected by Z-Lys(boc)-NH2 are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .

Pharmacokinetics

This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .

Result of Action

The result of Z-Lys(boc)-NH2’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .

Action Environment

The action of Z-Lys(boc)-NH2 is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .

属性

IUPAC Name |

benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVYVKAKANCDC-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2852865.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)